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molecular formula C7H8Cl2N2O2 B1645917 (4-Chloro-3-nitrobenzyl)amine hydrochloride CAS No. 116599-39-4

(4-Chloro-3-nitrobenzyl)amine hydrochloride

Cat. No. B1645917
M. Wt: 223.05 g/mol
InChI Key: IPELJBOKRMZXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09439890B2

Procedure details

To a solution of N-(4-chloro-3-nitrobenzyl)-2,2,2-trifluoroacetamide (0.800 g) in methanol (20 mL) was added conc. HCl (2.0 ml). The reaction mass was refluxed for 18 h. Excess solvent was removed under vacuum to afford 0.700 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 7.18 (s, 1H), 7.35 (s, 1H), 7.52 (s, 1H), 7.86 (s, 2H); 8.28 (s, 1H), 8.72 (br s, 2H).
Name
N-(4-chloro-3-nitrobenzyl)-2,2,2-trifluoroacetamide
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][NH:7]C(=O)C(F)(F)F)=[CH:4][C:3]=1[N+:16]([O-:18])=[O:17].Cl>CO>[ClH:1].[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=1[N+:16]([O-:18])=[O:17] |f:3.4|

Inputs

Step One
Name
N-(4-chloro-3-nitrobenzyl)-2,2,2-trifluoroacetamide
Quantity
0.8 g
Type
reactant
Smiles
ClC1=C(C=C(CNC(C(F)(F)F)=O)C=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was refluxed for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Excess solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C=C(C=C1)CN)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 221.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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